N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities . They have been used in the development of various drugs, including those with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Mode of Action
Oxazole derivatives have been shown to interact with their targets in a variety of ways, leading to different biological responses .
Biochemical Pathways
Oxazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound can bind to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, oxazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as kinases and proteases . The phenyl group enhances its binding affinity through hydrophobic interactions, while the oxazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinases and transcription factors. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . Additionally, it may impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by occupying the active site, preventing substrate binding. It may also activate certain enzymes by inducing conformational changes that enhance their activity . Furthermore, this compound can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme modulation and gene expression changes without significant toxicity. At higher doses, toxic effects may be observed, including cellular damage and adverse physiological responses . Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, influencing its overall distribution and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline can then be oxidized to the oxazole using commercial manganese dioxide under flow conditions .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles, minimizing the risk of blockages and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the amide group to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, often used in a packed reactor under flow conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Oxidation: Formation of the oxazole ring.
Substitution: Various substituted phenyl derivatives.
Reduction: Corresponding amine derivatives.
Scientific Research Applications
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its combination of a phenyl group and a prop-2-enamide group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-12(16)14-8-11-9-17-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQFJCZRSMKICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=COC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.